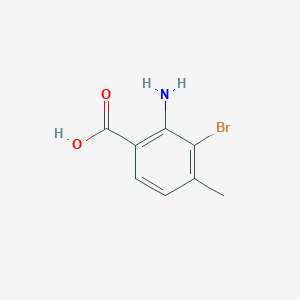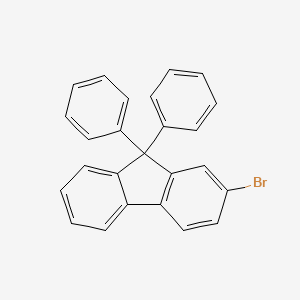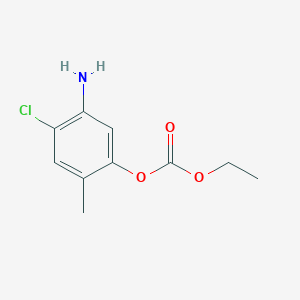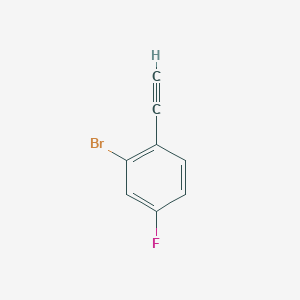
2-Bromo-4-fluorophénylacétylène
Vue d'ensemble
Description
2-Bromo-4-fluorophenylacetylene is an organic compound with the molecular formula C₈H₄BrF It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively
Applications De Recherche Scientifique
2-Bromo-4-fluorophenylacetylene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals and biologically active compounds.
Mécanisme D'action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
2-Bromo-4-fluorophenylacetylene interacts with its targets through a process known as transmetalation . In this process, a metal catalyst facilitates the transfer of an organic group from a metal to another metal . In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-4-fluorophenylacetylene could potentially be involved in the transfer of organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4-fluorophenylacetylene are likely related to the synthesis of various organic compounds through Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions include the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that its bioavailability is influenced by factors such as its physical form, storage conditions, and the presence of other compounds in the reaction mixture .
Result of Action
The molecular and cellular effects of 2-Bromo-4-fluorophenylacetylene’s action are primarily observed in the context of chemical reactions. For instance, in Suzuki–Miyaura cross-coupling reactions, the action of 2-Bromo-4-fluorophenylacetylene contributes to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-fluorophenylacetylene are influenced by various environmental factors. For instance, the temperature and the presence of other compounds in the reaction mixture can affect the efficiency of the Suzuki–Miyaura cross-coupling reactions in which 2-Bromo-4-fluorophenylacetylene is used . Additionally, the storage conditions of 2-Bromo-4-fluorophenylacetylene can impact its stability and reactivity .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-fluorophenylacetylene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is known to interact with palladium catalysts, which are essential for the cross-coupling reactions that form biaryl compounds. These interactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules.
Cellular Effects
The effects of 2-Bromo-4-fluorophenylacetylene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Bromo-4-fluorophenylacetylene can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . This modulation can result in changes in cell proliferation, differentiation, and apoptosis, making it a valuable tool in cancer research and drug development.
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluorophenylacetylene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, in the Suzuki-Miyaura coupling reaction, 2-Bromo-4-fluorophenylacetylene binds to the palladium catalyst, facilitating the transfer of the aryl group to the target molecule. This binding interaction is critical for the formation of the desired product and highlights the compound’s role in enzyme-mediated reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-fluorophenylacetylene can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that 2-Bromo-4-fluorophenylacetylene is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 2-Bromo-4-fluorophenylacetylene can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluorophenylacetylene vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biological effects . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Bromo-4-fluorophenylacetylene can exhibit toxic or adverse effects, including cytotoxicity and organ damage.
Metabolic Pathways
2-Bromo-4-fluorophenylacetylene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidative deamination, resulting in the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Bromo-4-fluorophenylacetylene is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Bromo-4-fluorophenylacetylene is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorophenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluorophenylacetylene.
Reaction Conditions: The preparation involves a series of reactions including halogenation and coupling reactions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluorophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boron reagents, and halogenating agents.
Conditions: Reactions are typically carried out under mild conditions, often in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetylenes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chlorophenylacetylene
- 2-Bromo-4-iodophenylacetylene
- 2-Bromo-4-methylphenylacetylene
Uniqueness
2-Bromo-4-fluorophenylacetylene is unique due to the presence of both bromine and fluorine atoms, which can significantly affect its chemical properties and reactivity. The fluorine atom, in particular, can enhance the compound’s stability and influence its electronic properties, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
2-bromo-1-ethynyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRTBNWAYXVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


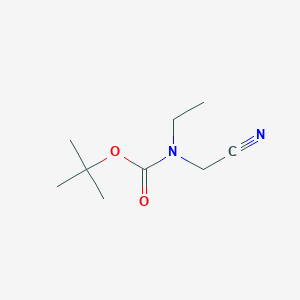
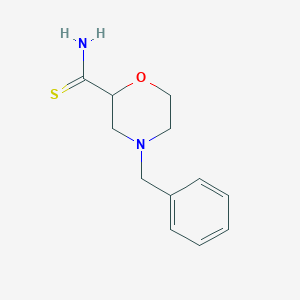
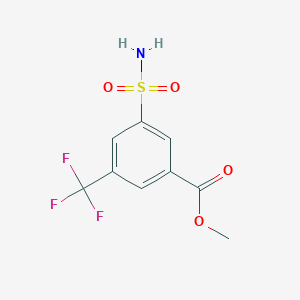
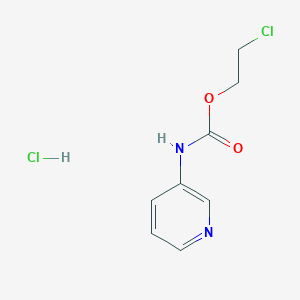
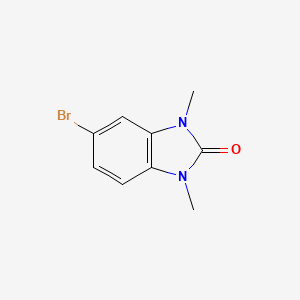
![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)

![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
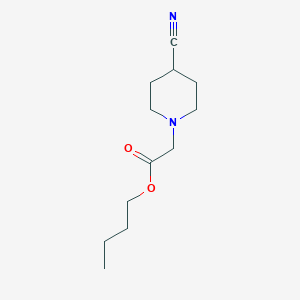
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
